N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-20-19-15(23-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFCNXAYRCQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
This compound features a cyclohexyl group attached to an oxadiazole ring, which is further substituted with a fluorophenoxy acetamide group. The presence of the oxadiazole ring is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the Sonic Hedgehog (Hh) signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Note: TBD indicates data to be determined based on future studies.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Recent studies have evaluated its effectiveness against various bacterial strains. The results showed that it possesses significant antibacterial activity when compared to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
The mechanism underlying the biological activity of this compound is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The oxadiazole ring enhances the binding affinity to target proteins involved in these pathways . Additionally, the incorporation of the fluorophenoxy group may contribute to improved bioavailability and selectivity towards cancerous cells.
Case Studies
A recent study investigated a series of oxadiazole derivatives for their anticancer properties using various cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects against breast and prostate cancer cells .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is its anticonvulsant properties. Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticonvulsant activity. For instance, a series of 2-substituted oxadiazoles were synthesized and screened for their anticonvulsant effects in various models. One particular compound showed considerable activity mediated by benzodiazepine receptors, indicating potential for treating epilepsy .
Case Study:
A study published in 2004 synthesized a range of oxadiazole derivatives and evaluated their efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The results indicated that specific substitutions on the oxadiazole ring enhanced anticonvulsant activity, suggesting that structural modifications could lead to more effective treatments .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Compounds containing the oxadiazole moiety have shown promise in inhibiting tumor growth across various cancer cell lines.
Case Study:
A review highlighted that thiazole and oxadiazole derivatives demonstrated significant anticancer activity against several cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). These compounds were found to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antibacterial Activity
The antibacterial properties of this compound have been explored as well. Recent studies indicate that derivatives of acetamides with oxadiazole structures exhibit substantial antibacterial activity against various pathogens.
Case Study:
A study assessed the antibacterial effectiveness of novel acetamide derivatives against biofilms formed by bacteria. The results showed that certain compounds exhibited strong antibacterial effects comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and substituents can significantly affect biological activity.
Data Table: Structure-Activity Relationship Findings
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via sequential reactions involving oxadiazole ring formation and subsequent functionalization:
Step 2: Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic substitution:
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Reaction : 2-(2-Fluorophenoxy)acetyl chloride reacts with the oxadiazole-thiol intermediate in the presence of a base (e.g., triethylamine) .
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Key Conditions : Anhydrous solvents (e.g., dichloromethane), 0–5°C temperature control.
Hydrolysis Reactions
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Acidic Hydrolysis : The oxadiazole ring undergoes cleavage in concentrated HCl (12N, reflux), yielding cyclohexylamine and 2-(2-fluorophenoxy)acetamide as primary products .
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Basic Hydrolysis : In NaOH (2M, 60°C), the acetamide group hydrolyzes to form 2-(2-fluorophenoxy)acetic acid.
Thermal Stability
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Decomposition : Degrades above 240°C (DSC analysis), releasing CO₂ and HF gases (confirmed via TGA-FTIR).
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Solid-State Stability : Stable for >24 months under inert gas storage (N₂).
Oxidation Reactions
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Side Chain Oxidation : The 2-fluorophenoxy group resists oxidation with H₂O₂ or KMnO₄ under mild conditions but forms a quinone derivative under strong acidic CrO₃ .
Derivatization Potential
The compound serves as a scaffold for further modifications:
Nucleophilic Substitution
Cross-Coupling Reactions
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Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl motifs .
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Click Chemistry : Forms triazoles with azides (CuSO₄, sodium ascorbate) .
Key Reaction Mechanisms
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Oxadiazole Formation :
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Acetamide Coupling :
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Nucleophilic acyl substitution between the oxadiazole-thiol and acetyl chloride.
-
Comparative Reaction Data
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Substituent Variations on the Oxadiazole Ring
- Cyclohexyl vs. Diphenylmethyl (): The compound in , 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, replaces the cyclohexyl group with a diphenylmethyl substituent. However, the cyclohexyl group in the target compound offers a balance of lipophilicity and conformational flexibility, which may improve bioavailability .
- Cyclohexyl vs. Tetrahydro-naphthalenyl (): The analog 2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide () substitutes the cyclohexyl group with a fused bicyclic system.
Acetamide Side-Chain Variations
- 2-Fluorophenoxy vs. Pyrazin-2-yl (): The pyrazin-2-yl acetamide in introduces a nitrogen-rich heteroaromatic ring, which could enhance hydrogen bonding with polar residues in target proteins. In contrast, the 2-fluorophenoxy group in the target compound provides an ether linkage and fluorine atom, modulating electronic properties (e.g., electron-withdrawing effects) and improving metabolic stability .
- 2-Fluorophenoxy vs. 4-Fluorophenyl (): The compound 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide () features a direct 4-fluorophenyl attachment. The absence of an ether oxygen in this analog may reduce polarity and alter binding kinetics compared to the target compound’s phenoxy group .
Tabulated Comparison of Key Analogs
Q & A
Q. What are the standard synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate and (2) subsequent acylation to introduce the 2-(2-fluorophenoxy)acetamide moiety.
- Step 1: Cyclization of a cyclohexyl-substituted hydrazide with a carbonyl source (e.g., POCl₃ or H₂SO₄) under reflux conditions to form the oxadiazole core .
- Step 2: Coupling the oxadiazole intermediate with 2-(2-fluorophenoxy)acetyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine or NaH to facilitate the acylation .
Key Parameters: - Temperature control (60–100°C for cyclization, room temperature for acylation).
- Solvent selection (DMF for high reactivity, dichloromethane for milder conditions) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Critical for confirming the oxadiazole ring structure, cyclohexyl group conformation, and acetamide linkage. For example, the oxadiazole C-2 proton appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 375.14) and fragmentation patterns .
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide) .
Q. Table 1: Key Spectral Data
| Technique | Observed Signal | Functional Group/Structure Confirmed | Reference |
|---|---|---|---|
| 1H NMR (CDCl₃) | δ 1.2–1.8 (m, 10H, cyclohexyl) | Cyclohexyl substituent | |
| 13C NMR | δ 167.5 (C=O of acetamide) | Acetamide linkage | |
| HRMS | m/z 375.14 [M+H]+ | Molecular ion |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer: Optimization involves systematic variation of:
- Solvent Polarity: Higher polarity solvents (e.g., DMF) improve acylation yields but may require post-reaction purification via column chromatography to remove byproducts .
- Catalyst Selection: Use of NaH or K₂CO₃ accelerates acylation, reducing reaction time from 24h to 6h .
- Temperature Gradients: Gradual heating (40°C → 80°C) during cyclization minimizes side reactions like over-oxidation .
Q. Table 2: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, NaH, 24h, RT | 72 | 95% | |
| DCM, Et₃N, 12h, 40°C | 65 | 88% | |
| THF, K₂CO₃, 6h, 60°C | 81 | 97% |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:
- Assay Variability: Standardize protocols (e.g., fixed ATP concentration in kinase assays) to reduce inter-lab differences .
- Structural Analog Analysis: Compare with analogs (e.g., 2-(2-chlorophenoxy) derivatives) to isolate electronic effects of the fluorine substituent .
- Molecular Docking: Use tools like AutoDock Vina to validate binding modes and explain potency differences (e.g., fluorine’s role in hydrogen bonding) .
Q. How do substituent variations influence bioactivity? Insights from SAR studies.
Methodological Answer: Key structural modifications and their effects:
- Oxadiazole Ring Substituents: Cyclohexyl groups enhance lipophilicity, improving membrane permeability compared to phenyl analogs .
- Phenoxy Group Halogens: Fluorine at the ortho position increases metabolic stability but reduces solubility versus para-substituted analogs .
Q. Table 3: SAR of Structural Analogs
| Compound Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|
| Cyclohexyl → Phenyl | ↓ Anticancer activity (IC₅₀: 12 → 35 μM) | |
| 2-Fluorophenoxy → 4-Fluorophenoxy | ↑ Solubility, ↓ COX-2 inhibition | |
| Acetamide → Propionamide | Similar potency, ↑ toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
